3-Amino-4-sulfanylbenzene-1-sulfonamide
Overview
Description
3-Amino-4-sulfanylbenzene-1-sulfonamide is a chemical compound with the molecular formula C6H8N2O2S2 It is characterized by the presence of an amino group, a sulfanyl group, and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
3-Amino-4-sulfanylbenzene-1-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), thereby preventing PABA from binding to the enzyme and disrupting the production of folic acid . This inhibition halts the synthesis of nucleic acids in bacteria, effectively inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid in bacteria. As folic acid is necessary for the synthesis of nucleic acids, this disruption can halt bacterial growth and reproduction .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the metabolism of folic acid in bacteria, the compound prevents the production of nucleic acids, which are essential for bacterial growth and reproduction .
Biochemical Analysis
Biochemical Properties
3-Amino-4-sulfanylbenzene-1-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in metabolic pathways . These interactions often involve the sulfonamide group, which can form stable complexes with the active sites of these enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, thereby altering gene expression patterns . Additionally, it can impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects such as organ damage and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . The compound’s interactions with enzymes such as carbonic anhydrase and dihydropteroate synthetase highlight its role in critical biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it needs to be in the right cellular context to interact with its target biomolecules . Studies have shown that it can localize to the cytoplasm, nucleus, and other organelles, depending on the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-sulfanylbenzene-1-sulfonamide typically involves the introduction of the amino, sulfanyl, and sulfonamide groups onto a benzene ring. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline (phenylamine).
Sulfonation: Aniline is sulfonated to introduce the sulfonamide group.
Thiol Addition: The sulfanyl group is introduced through a thiol addition reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts to reduce nitrobenzene to aniline.
Continuous Flow Reactors: For sulfonation and thiol addition to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-sulfanylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinic or sulfonic acids.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Sulfinic acid, sulfonic acid derivatives.
Reduction: Aminobenzenesulfonamide derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Scientific Research Applications
3-Amino-4-sulfanylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
4-Aminobenzenesulfonamide: Similar structure but lacks the sulfanyl group.
3-Amino-4-hydroxybenzenesulfonamide: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness
3-Amino-4-sulfanylbenzene-1-sulfonamide is unique due to the presence of both the sulfanyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-amino-4-sulfanylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c7-5-3-4(12(8,9)10)1-2-6(5)11/h1-3,11H,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGRGJCBWPRBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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